2-(2-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group, a tosyl-protected tetrahydroisoquinoline moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form the 2-fluorophenoxyacetic acid.
Synthesis of the Tetrahydroisoquinoline Intermediate: The tetrahydroisoquinoline core can be synthesized via Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde, followed by tosylation to protect the nitrogen atom.
Coupling Reaction: The final step involves coupling the fluorophenoxyacetic acid with the tosyl-protected tetrahydroisoquinoline intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the tetrahydroisoquinoline moiety to form corresponding quinoline derivatives.
Reduction: Reduction reactions can target the acetamide linkage or the aromatic rings.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to deprotected amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is not well-documented. compounds with similar structures often interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorophenoxy group may enhance binding affinity to certain targets, while the tetrahydroisoquinoline moiety can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 2-(2-bromophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 2-(2-methylphenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Uniqueness
The uniqueness of 2-(2-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-17-6-10-21(11-7-17)32(29,30)27-13-12-18-8-9-20(14-19(18)15-27)26-24(28)16-31-23-5-3-2-4-22(23)25/h2-11,14H,12-13,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTCOTKYGHAWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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